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molecular formula C8H6Cl2O2 B3133782 4-Chloro-3-methoxybenzoyl chloride CAS No. 39887-45-1

4-Chloro-3-methoxybenzoyl chloride

Cat. No. B3133782
M. Wt: 205.03 g/mol
InChI Key: OIUWDGUBPXTKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05847161

Procedure details

4-chloro-3-methoxybenzoic acid, 3.7 g, was wet down with chloroform, 3 mL, and thionyl chloride, 6 mL, was added under an argon atmosphere. The resulting paste was subjected to reflux. After several minutes, the light yellow solution was cooled to room temperature and another 4.0 g of the substituted benzoic acid was added. The mixture was again brought to reflux for one hour. A still head was added to the flask in order to distill off chloroform and excess thionyl chloride at the minimum temperature possible. The still pot residue, containing the product, then solidified. Petroleum ether, 5 mL, was added to dissolve the solid with slight heating. Upon cooling to room temperature, the mother liquor was pipetted off gently, and the remaining solid was pumped in vacuo to obtain 7.3 grams of 4-chloro-3-methoxybenzoyl chloride as a light tan solid. Another 1.03 grams of less pure material could be obtained from the mother liquor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
substituted benzoic acid
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[O:11][CH3:12].S(Cl)([Cl:15])=O>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:15])=[O:7])=[CH:4][C:3]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
substituted benzoic acid
Quantity
4 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under an argon atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
WAIT
Type
WAIT
Details
After several minutes
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
A still head was added to the flask in order
DISTILLATION
Type
DISTILLATION
Details
to distill off chloroform and excess thionyl chloride at the minimum temperature possible
ADDITION
Type
ADDITION
Details
The still pot residue, containing the product
ADDITION
Type
ADDITION
Details
Petroleum ether, 5 mL, was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid with slight heating
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)Cl)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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